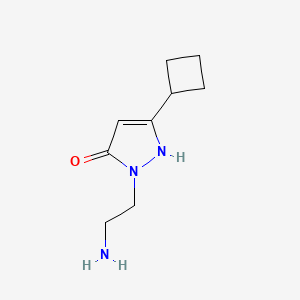
1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Biological Activities
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Mechanism of Action : The compound may inhibit key enzymes involved in microbial survival, enhancing its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus . Structural modifications have been shown to increase its antimicrobial potency.
2. Anticancer Properties
The anticancer potential of this compound has been explored in several studies, revealing promising results.
- In Vitro Studies : In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines, including those associated with lung and liver cancers. The mechanism involves the inhibition of specific kinases related to cancer progression .
The biological effects of this compound are primarily mediated through interactions with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The aminoethyl group can form hydrogen bonds with target enzymes, influencing their activity. For instance, it has been suggested that the compound inhibits key kinases involved in cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound showed significant activity against S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating effective inhibition compared to control compounds .
Case Study 2: Anticancer Activity
A recent study investigated the effects of this compound on lung cancer cell lines. The results indicated an IC50 value of 15 µM against A549 cells, suggesting moderate potency. Further analysis revealed that the compound induced apoptosis in these cells, as evidenced by increased caspase-3 activity .
Data Tables
Propiedades
IUPAC Name |
2-(2-aminoethyl)-5-cyclobutyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-4-5-12-9(13)6-8(11-12)7-2-1-3-7/h6-7,11H,1-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOQMVISRLQFSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













